N-[(E)-pyridin-3-ylmethylidene]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (–RC=N–) and are typically synthesized by the condensation of an active carbonyl compound with a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE typically involves the condensation reaction between pyridine-3-carbaldehyde and 2-aminothiazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antibacterial, antifungal, and antiviral activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in corrosion inhibition and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can coordinate with metal ions, stabilizing them in different oxidation states. This coordination ability is crucial for its biological and catalytic activities. The compound can also interact with DNA, proteins, and other biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Schiff Bases: Compounds containing the azomethine group (–RC=N–).
Pyridine Derivatives: Compounds with a pyridine ring.
Thiazole Derivatives: Compounds with a thiazole ring.
Uniqueness
(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE is unique due to the combination of the pyridine and thiazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7N3S |
---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
(E)-1-pyridin-3-yl-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C9H7N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-7H/b12-7+ |
InChI-Schlüssel |
OQKOABYANBSXPN-KPKJPENVSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N/C2=NC=CS2 |
Kanonische SMILES |
C1=CC(=CN=C1)C=NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.